Methyl 4-benzamidobenzoate

Polymer Chemistry Gas Separation Membranes Thermal Stability

Sourcing a reliable benzamide-ester building block with dual functionality often leads to inconsistent purity. Methyl 4-benzamidobenzoate (CAS 39799-73-0) resolves this with its defined 160°C melting point and commercial 98% purity. - Enables high-yield (>95%) diamine monomer synthesis for soluble polyimides. - Benzamide motif is essential for GPR17 receptor recognition in neurodegenerative research. - Serves as a calibration standard for DSC/TGA and amide bond-forming method development. Available for immediate dispatch with batch-specific analytical documentation.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 39799-73-0
Cat. No. B073898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-benzamidobenzoate
CAS39799-73-0
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H13NO3/c1-19-15(18)12-7-9-13(10-8-12)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17)
InChIKeyGPQCAISAMTWGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Benzamidobenzoate Overview


Methyl 4-benzamidobenzoate (CAS 39799-73-0) is a para-substituted benzoate ester featuring a benzamido (phenylcarboxamido) moiety on the aromatic ring . With a molecular weight of 255.27 g/mol, a melting point of 160 °C, and a purity specification of 95–98% [1], this compound functions primarily as a research intermediate and a versatile building block in organic synthesis . Its dual functionality—the methyl ester and the benzamide group—enables its use in constructing more complex molecular architectures, including polyimides and receptor-targeting small molecules [2].

Why Methyl 4-Benzamidobenzoate Is Irreplaceable


While methyl 4‑hydroxybenzoate (methylparaben) and methyl 4‑aminobenzoate are common building blocks, they lack the benzamide group that defines methyl 4‑benzamidobenzoate [1]. The benzamido substituent provides a hydrogen‑bonding donor/acceptor motif that is essential for both biological target recognition and for serving as a bulky pendant group in polymer synthesis [2]. Substituting with methyl 4‑acetamidobenzoate (a smaller aliphatic amide) or with the free acid 4‑benzamidobenzoic acid (lacking the methyl ester) alters reactivity, solubility, and the final product’s performance characteristics [3]. The evidence below quantifies how this specific molecular architecture translates into measurable differences in key application contexts.

Performance vs. Structural Analogs


Polyimide Synthesis Yield Advantage

Polyimides synthesized with methyl 4‑benzamidobenzoate‑derived diamine monomers exhibit enhanced solubility in common organic solvents compared to polyimides lacking this bulky pendant group, a critical advantage for solution‑based processing. Quantitative comparison demonstrates that the methyl benzamidobenzoate moiety enables polymer synthesis yields consistently exceeding 95% under standard two‑step polycondensation conditions, whereas analogous reactions without this substituent often require more forcing conditions and yield less soluble products [1].

Polymer Chemistry Gas Separation Membranes Thermal Stability

Melting Point Elevation over Amino Analog

The melting point of methyl 4‑benzamidobenzoate is 160 °C . In contrast, the closely related analog methyl 4‑aminobenzoate (benzocaine impurity H) melts at 110‑113 °C [1], while methyl 4‑acetamidobenzoate melts at 133‑135 °C . This significant elevation (~50 °C higher than the amino analog) reflects the stronger intermolecular hydrogen bonding enabled by the benzamide group, which can be exploited in crystallization‑based purification and in the design of thermally stable formulations.

Thermal Analysis Crystallization Analytical Chemistry

Superior Purity and Characterization

Commercial methyl 4‑benzamidobenzoate is routinely supplied at 98% purity, supported by NMR, HPLC, and GC batch analysis [1]. In contrast, many generic benzoate ester building blocks (e.g., methyl 4‑hydroxybenzoate) are often sold at 95% purity without rigorous characterization data . The availability of detailed analytical certificates for methyl 4‑benzamidobenzoate ensures reproducibility in critical synthetic steps and reduces the need for additional purification, thereby saving time and resources.

Quality Control Analytical Standards Synthetic Reliability

Receptor-Targeting Benzamide Scaffold

Methyl 4‑benzamidobenzoate serves as a key intermediate for synthesizing GPR17 receptor modulators, a target implicated in multiple sclerosis and other neurodegenerative diseases . While quantitative potency data for the parent compound is not available, its benzamide moiety is critical for target engagement. In a related enzyme inhibition context, 4‑benzamidobenzoic acid (the free acid analog) showed an IC50 of 1.5 mM against influenza neuraminidase [1], whereas methyl 4‑acetamidobenzoate derivatives generally lack significant activity in these systems, underscoring the importance of the aromatic benzamide group for biological recognition.

Medicinal Chemistry GPR17 Lead Optimization

Key Applications of Methyl 4-Benzamidobenzoate


Polyimide Gas Separation Membranes

Use methyl 4‑benzamidobenzoate as a precursor to diamine monomers. The resulting polyimides exhibit improved solubility in common organic solvents (e.g., DMF, NMP) and high synthesis yields (>95%), facilitating solution‑casting of membranes with enhanced gas permeability and selectivity [1].

GPR17 Modulator Intermediate

Employ methyl 4‑benzamidobenzoate as a starting material or intermediate in the synthesis of GPR17‑targeting compounds. The benzamide group is essential for receptor recognition, and the methyl ester can be selectively hydrolyzed or amidated to generate libraries of analogs for neurodegenerative disease drug discovery .

Analytical Standard and Reference Material

Given its defined melting point (160 °C) and high commercial purity (98%), methyl 4‑benzamidobenzoate is suitable as a chromatographic reference standard, a calibration compound for thermal analysis (DSC/TGA), or a model substrate in amide bond‑forming reaction development [2].

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